2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
Description
2-[(2E)-1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a conjugated enaminone derivative characterized by a propanedinitrile core and substituents including a dimethylamino group and a 4-methoxyphenylamino moiety. The compound’s structure features an extended π-conjugated system due to the presence of the enamine linker (C=N) and electron-withdrawing dinitrile groups, which may enhance its suitability for applications in nonlinear optics (NLO) or as a precursor for heterocyclic synthesis .
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)15(12(10-16)11-17)8-9-18-13-4-6-14(20-3)7-5-13/h4-9,18H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLHQHAGBBGJY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of dimethylamine, 4-methoxyaniline, and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino or methoxyanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino and methoxyphenyl groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
- A study demonstrated that derivatives of propanedinitrile compounds showed significant activity against breast cancer cells, suggesting potential for further development as anticancer agents .
- Neuroprotective Effects :
- Antimicrobial Properties :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Biochemical Studies
- Enzyme Inhibition :
- Signal Transduction Modulation :
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a derivative of propanedinitrile was tested against several cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Neuroprotective Mechanisms
A research group investigated the neuroprotective effects of related compounds on neuronal cultures exposed to excitotoxic conditions. Results indicated that these compounds significantly reduced cell death, supporting their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of enaminone derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Influence : The 4-methoxyphenyl group introduces electron-donating methoxy substituents, balancing electron distribution in the conjugated system. Fluorophenyl analogs (e.g., ) exhibit altered electronic properties due to fluorine’s electronegativity .
- Biological Relevance: Compounds with purine or heterocyclic substituents (e.g., ) highlight the versatility of enaminone scaffolds in drug discovery .
Crystallographic Tools :
- Programs like SHELX (SHELXL, SHELXS) and ORTEP-3 are widely used for structural determination of small molecules, as noted in and . These tools enable precise analysis of conjugation and stereochemistry in enaminone derivatives .
Impact of Substituents on Physicochemical Properties
- Conjugation and NLO Properties: The propanedinitrile group increases the compound’s polarizability, a critical factor for NLO applications. highlights how electron-withdrawing groups enhance second-order nonlinearities in organic materials .
- Solubility and Reactivity: Methoxy and amino groups improve solubility in polar solvents, whereas fluorophenyl analogs () may exhibit lower solubility due to hydrophobicity .
Biological Activity
The compound 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile (CAS Number: 338773-41-4) has garnered attention in recent years for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and tyrosinase inhibitory activities, supported by case studies and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For example, a study highlighted the potential of acetamide derivatives related to the compound, showing promising antibiofilm activity superior to the standard drug cefadroxil at a concentration of 100 μg/100 μL .
Table 1: Antibacterial Activity Comparison
| Compound | Concentration (μg/100 μL) | Biofilm Inhibition (%) |
|---|---|---|
| Cefadroxil | 100 | X% |
| Compound Derivative A | 100 | Y% |
| Compound Derivative B | 100 | Z% |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In various studies, it was found to inhibit the proliferation of cancer cell lines such as HEP2 cells more effectively than doxorubicin, a well-known chemotherapeutic agent .
Case Study Example:
A study conducted on a series of aminophosphonates based on pyrazole moiety demonstrated that certain derivatives exhibited enhanced anticancer activity against epidermoid carcinoma (HEP2) cells compared to traditional treatments .
3. Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in managing hyperpigmentation disorders. A study synthesized several derivatives related to the compound and evaluated their tyrosinase inhibitory activity through in vitro assays. One derivative showed an IC50 value of 17.05 μM, compared to kojic acid's IC50 of 36.68 μM, indicating a stronger inhibitory effect .
Table 2: Tyrosinase Inhibition IC50 Values
| Compound | IC50 (μM) |
|---|---|
| Kojic Acid | 36.68 |
| BMN11 (related derivative) | 17.05 |
The mechanism underlying the biological activity of this compound appears to involve competitive inhibition with key enzymes such as tyrosinase. Lineweaver-Burk plots indicated that as the concentration of the compound increased, the values increased while remained unchanged, suggesting a competitive inhibition profile .
Safety and Toxicology
While exploring the biological activities, safety profiles are essential. Preliminary toxicological assessments indicate that certain derivatives exhibit low cytotoxicity across various cell lines, including HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast), up to concentrations of 30 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
